(2E)-1-(4-aminophenyl)-3-(1H-indol-4-yl)prop-2-en-1-one

Medicinal Chemistry QSAR Physicochemical Profiling

(2E)-1-(4-aminophenyl)-3-(1H-indol-4-yl)prop-2-en-1-one is a synthetic indole-chalcone hybrid characterized by an α,β-unsaturated ketone core bridging a 4-aminophenyl ring and a 1H-indol-4-yl moiety. With a molecular formula of C₁₇H₁₄N₂O and a molecular weight of 262.31 g/mol, this compound represents a specific regioisomer within the broader class of aminophenyl indolyl chalcones, where the indole attachment point is at the 4-position rather than the more common 3-position.

Molecular Formula C17H14N2O
Molecular Weight 262.30 g/mol
Cat. No. B12463014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(4-aminophenyl)-3-(1H-indol-4-yl)prop-2-en-1-one
Molecular FormulaC17H14N2O
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CNC2=C1)C=CC(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C17H14N2O/c18-14-7-4-13(5-8-14)17(20)9-6-12-2-1-3-16-15(12)10-11-19-16/h1-11,19H,18H2
InChIKeyJINRQSOKLDBKHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing (2E)-1-(4-Aminophenyl)-3-(1H-indol-4-yl)prop-2-en-1-one for Targeted Chalcone Research


(2E)-1-(4-aminophenyl)-3-(1H-indol-4-yl)prop-2-en-1-one is a synthetic indole-chalcone hybrid characterized by an α,β-unsaturated ketone core bridging a 4-aminophenyl ring and a 1H-indol-4-yl moiety . With a molecular formula of C₁₇H₁₄N₂O and a molecular weight of 262.31 g/mol, this compound represents a specific regioisomer within the broader class of aminophenyl indolyl chalcones, where the indole attachment point is at the 4-position rather than the more common 3-position . Its unique substitution pattern is of interest for probing structure-activity relationships in medicinal chemistry programs targeting kinases, tubulin, or microbial efflux pumps .

Why (2E)-1-(4-Aminophenyl)-3-(1H-indol-4-yl)prop-2-en-1-one Cannot Be Replaced by Generic Indole-Chalcone Analogs


Indole-chalcones are not interchangeable; their biological target engagement and physicochemical properties are exquisitely sensitive to the position of the indole ring substitution. The target compound differentiates itself from its closest commercially available isomer, (2E)-1-(4-aminophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one, solely by the attachment of the indole ring at the 4-position instead of the 3-position [1]. This regioisomerism alters the molecule's electronic distribution and hydrogen-bonding topology, which are critical determinants of target binding and pharmacokinetic behavior. Generic substitution between these isomers would invalidate quantitative structure-activity relationship (QSAR) models and potentially lead to contradictory biological results in applications such as anticancer or antimicrobial screening [2].

Quantitative Differentiation Matrix: (2E)-1-(4-Aminophenyl)-3-(1H-indol-4-yl)prop-2-en-1-one vs. Closest Analogs


Regioisomeric Differentiation: 4-Indolyl vs. 3-Indolyl Attachment Alters Lipophilicity

The target compound's regioisomeric identity, with the indole ring linked at the 4-position, results in a calculated LogP of 4.23 . This is a key differentiator from the 3-position isomer, which, while having an identical molecular formula and weight, possesses a distinct three-dimensional geometry and electronic distribution that is predicted to affect its lipophilicity and, consequently, its membrane permeability and non-specific protein binding profile [1]. The structural difference fundamentally alters the compound's potential as a chemical probe.

Medicinal Chemistry QSAR Physicochemical Profiling

Polar Surface Area Comparison: A Distinguishing Feature for Permeability and Target Engagement

The target compound exhibits a topological polar surface area (tPSA) of 58.88 Ų . While the tPSA of the 3-indolyl isomer is not publicly available from the same database for a precise head-to-head comparison, the distinct atomic connectivity in the 4-indolyl compound directly influences this parameter. The 4-amino group's spatial relationship with the indole N-H hydrogen bond donor creates a unique pharmacophoric pattern compared to any other regioisomer. This value serves as a specific, quantifiable benchmark for computational models and property-based design, differentiating it from other aminophenyl chalcones lacking the indole-4-yl motif [1].

Drug Design ADME Structural Biology

Class-Level Biological Potential: Aminophenyl Chalcones as Bacterial Efflux Pump Inhibitors

A study on aminophenyl chalcones demonstrates that compounds bearing the 4-aminophenyl group can potentiate antibiotic activity by inhibiting bacterial efflux pumps [1]. While this study does not directly test the target compound, it provides class-level evidence that the 4-aminophenyl substituent is a privileged pharmacophore for this mechanism. The target compound, incorporating this motif alongside a unique indol-4-yl group, is therefore structurally differentiated from other indole-chalcones that lack the 4-amino functionality, positioning it as a distinct candidate for investigating this specific mechanism of action.

Antimicrobial Resistance Efflux Pump Inhibition Pharmacodynamics

High-Value Application Scenarios for (2E)-1-(4-Aminophenyl)-3-(1H-indol-4-yl)prop-2-en-1-one Based on Differential Evidence


Chemical Probe for Regioisomer-Specific Kinase or Tubulin Binding Studies

The unambiguous 4-yl indole substitution provides a structurally distinct pharmacophore. Procure this compound to serve as a matched molecular pair with its 3-indolyl isomer (CAS 1005931-04-3) in target engagement assays. A differential activity readout between the two isomers would directly map the binding site's tolerance for indole orientation, a key medicinal chemistry question for indole-based kinase or tubulin inhibitors .

Validating Structure-Activity Relationships in Anticancer Indole-Chalcone Series

Indole-chalcones are known microtubule-destabilizing agents. The target compound's unique 4-aminophenyl/indol-4-yl combination and a quantifiable LogP of 4.23 make it a specific, trackable entity for inclusion in a panel of analogs. Its use can help deconvolute the electronic and steric effects of indole attachment points on cytotoxicity against cancer cell lines, as opposed to using more common 3-yl or 2-yl analogs [1].

Investigating Efflux Pump-Related Antimicrobial Resistance Mechanisms

Leveraging the class-level evidence that the 4-aminophenyl chalcone motif inhibits bacterial NorA and MsrA efflux pumps, this compound can be sourced as a novel inhibitor candidate. Its application alongside standard antibiotics (e.g., fluoroquinolones) against resistant Staphylococcus aureus strains could reveal whether the indol-4-yl group enhances potency or changes the spectrum of pump inhibition compared to previously tested aminophenyl chalcones [2].

In Silico Modeling and Physicochemical Benchmarking Standard

With its verified molecular weight of 262.31 g/mol, a calculated LogP of 4.23, and a tPSA of 58.88 Ų, this compound serves as a well-defined physicochemical benchmark. It can be used to calibrate in silico prediction models for permeability, solubility, or target binding, providing a specific and reproducible control data point for computational chemistry workflows that are highly sensitive to small structural changes .

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